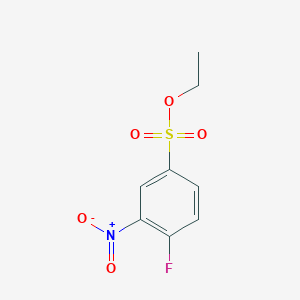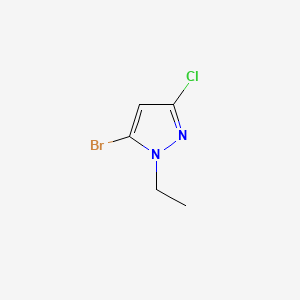
Ethyl 4-fluoro-3-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-fluoro-3-nitrobenzenesulfonate is an organic compound with the molecular formula C8H8FNO5S It is a derivative of benzenesulfonate, featuring a fluorine atom at the 4-position and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-3-nitrobenzenesulfonate typically involves the sulfonation of ethyl 4-fluoro-3-nitrobenzene. The process begins with the nitration of ethyl 4-fluorobenzene to introduce the nitro group. This is followed by sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-fluoro-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as ethyl 4-methoxy-3-nitrobenzenesulfonate when using sodium methoxide.
Reduction: Ethyl 4-fluoro-3-aminobenzenesulfonate is formed upon reduction of the nitro group.
Applications De Recherche Scientifique
Ethyl 4-fluoro-3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 4-fluoro-3-nitrobenzenesulfonate involves its reactivity towards nucleophiles and reducing agents. The electron-withdrawing nitro group and the sulfonate ester make the compound highly reactive in nucleophilic aromatic substitution reactions. The fluorine atom can be displaced by nucleophiles, while the nitro group can be reduced to an amino group, altering the compound’s chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the sulfonate ester group.
Ethyl 4-nitrobenzenesulfonate: Lacks the fluorine atom, affecting its reactivity and applications.
Ethyl 3-nitrobenzenesulfonate: The nitro group is positioned differently, influencing its chemical behavior.
Uniqueness
Ethyl 4-fluoro-3-nitrobenzenesulfonate is unique due to the combination of the fluorine atom, nitro group, and sulfonate ester
Propriétés
Numéro CAS |
3914-11-2 |
|---|---|
Formule moléculaire |
C8H8FNO5S |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
ethyl 4-fluoro-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H8FNO5S/c1-2-15-16(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 |
Clé InChI |
HWRUIKOUKIKIFH-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)





![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)


